molecular formula C8H14N2O2 B14892035 rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Cat. No.: B14892035
M. Wt: 170.21 g/mol
InChI Key: OJTRAOPOZDXADH-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one: is a complex organic compound belonging to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The specific stereochemistry of this compound is denoted by the “rel-(4aR,8aR)” prefix, indicating the relative configuration of the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the oxazine ring. The reaction conditions often involve the use of catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The pathways involved in its action include the inhibition of prostaglandin synthesis, which is a key mediator of inflammation.

Comparison with Similar Compounds

rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one can be compared with other oxazine derivatives:

The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(4aR,8aR)-4a-methyl-1,5,6,7,8,8a-hexahydropyrido[3,4-b][1,4]oxazin-2-one

InChI

InChI=1S/C8H14N2O2/c1-8-5-9-3-2-6(8)10-7(11)4-12-8/h6,9H,2-5H2,1H3,(H,10,11)/t6-,8-/m1/s1

InChI Key

OJTRAOPOZDXADH-HTRCEHHLSA-N

Isomeric SMILES

C[C@@]12CNCC[C@H]1NC(=O)CO2

Canonical SMILES

CC12CNCCC1NC(=O)CO2

Origin of Product

United States

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